molecular formula C23H20FN3O2S B10997143 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B10997143
M. Wt: 421.5 g/mol
InChI Key: QZUOYEJTACRCRB-UHFFFAOYSA-N
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Description

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a complex structure with multiple functional groups, including a fluorine atom, a methoxyphenyl group, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridoindole core, followed by the introduction of the fluorine atom and the methoxyphenyl group. The final step often involves the formation of the thiazole ring and its attachment to the ethanone moiety.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as catalytic hydrogenation, selective fluorination, and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H20FN3O2S

Molecular Weight

421.5 g/mol

IUPAC Name

1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C23H20FN3O2S/c1-29-17-5-2-14(3-6-17)23-25-16(13-30-23)11-22(28)27-9-8-21-19(12-27)18-10-15(24)4-7-20(18)26-21/h2-7,10,13,26H,8-9,11-12H2,1H3

InChI Key

QZUOYEJTACRCRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F

Origin of Product

United States

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